1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

Crystallography Solid-state geometry α-Diketone conformation

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione (CAS 223707-22-0) is a symmetrically substituted α-diketone belonging to the benzil (1,2-diphenylethane-1,2-dione) class, wherein each phenyl ring is substituted with two fluorine atoms at the 3- and 5-positions. Its molecular formula is C₁₄H₆F₄O₂ and it has a molecular weight of 282.19 g/mol.

Molecular Formula C14H6F4O2
Molecular Weight 282.19 g/mol
CAS No. 223707-22-0
Cat. No. B13917039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione
CAS223707-22-0
Molecular FormulaC14H6F4O2
Molecular Weight282.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C14H6F4O2/c15-9-1-7(2-10(16)5-9)13(19)14(20)8-3-11(17)6-12(18)4-8/h1-6H
InChIKeyZDXXQKFXZDPNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione (CAS 223707-22-0) – A Structurally Defined Fluorinated α-Diketone with Quantified Carboxylesterase Inhibition


1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione (CAS 223707-22-0) is a symmetrically substituted α-diketone belonging to the benzil (1,2-diphenylethane-1,2-dione) class, wherein each phenyl ring is substituted with two fluorine atoms at the 3- and 5-positions. Its molecular formula is C₁₄H₆F₄O₂ and it has a molecular weight of 282.19 g/mol. The compound has been independently characterized by single-crystal X-ray diffraction, confirming it crystallizes in the orthorhombic space group Pbcn with one half-molecule per asymmetric unit and displays bond lengths and angles typical of α-diketones. It is recognized as a potent inhibitor of mammalian carboxylesterases (CEs), with nanomolar-range Ki values reported against rabbit liver CE1, human cocaine esterase (hiCE), and human coagulation factor XII.

Why Generic Substitution Fails for 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione – Evidence That Fluorination Position and Enantiomorphic Crystal Packing Alter Performance


Generic substitution within the benzil α-diketone class is not supported by experimental evidence. A foundational structure–activity relationship (SAR) study encompassing 31 benzil analogues established that both the presence and the specific positional substitution on the benzene ring are critical determinants of enzyme inhibition potency against three mammalian carboxylesterases, with Ki values spanning over three orders of magnitude among regioisomers. At the solid-state level, single-crystal X-ray diffraction data reveal that 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione adopts a substantially different torsional geometry (C5–C6–C7–O1 torsion angle = 7.55°) compared to the parent benzil (3.80°) and the 4-fluoro analogue (5.69°), and crystallizes in the orthorhombic space group Pbcn rather than the trigonal or monoclinic systems common among non-fluorinated and mono-fluorinated benzils. Consequently, a researcher or procurement specialist selecting a different benzil analogue—even one with the same nominal difluoro substitution—should anticipate different molecular geometry, crystal packing, and biological target engagement.

Quantitative Differentiation Evidence for 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione – Torsion Angles, Crystal Packing, and Enzyme Inhibition Km-Derived Ki Values Against Defined Comparators


Torsion Angle Deviation from Parent Benzil and 4-Fluoro Analogue – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis reveals that 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione exhibits a C5–C6–C7–O1 torsion angle of 7.55 (19)°, which is 98% larger than the same torsion angle in the unsubstituted parent benzil [3.80 (18)°] and 33% larger than that in the 4-fluoro congener 1,2-bis(4-fluorophenyl)ethane-1,2-dione [5.69 (18)°]. The dihedral angle between the two aromatic rings is 49.50 (6)°, with a C6–C7–C7′–C6′ torsion angle of 125.92 (5)°.

Crystallography Solid-state geometry α-Diketone conformation

Orthorhombic vs Trigonal/Monoclinic Crystal Packing – A Supramolecular Consequence of 3,5-Difluoro Substitution

Unlike the parent benzil, which crystallizes in a trigonal space group, and similar α,α-diketones that adopt monoclinic systems, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione uniquely crystallizes in the orthorhombic space group Pbcn. The crystal packing is mediated by a network of C—H⋯F contacts that are absent in the non-fluorinated benzil, together with π–π stacking interactions. The orthorhombic packing and the presence of structure-directing C—H⋯F interactions are direct consequences of the 3,5-difluoro substitution pattern.

Crystal engineering Supramolecular chemistry Solid-state packing

Carboxylesterase Inhibition Potency and Selectivity Profile – Ki Values Across Three Mammalian Isoforms

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione inhibits three distinct mammalian carboxylesterases with nanomolar Ki values: rabbit liver CE1 (Ki = 17.5 nM), human cocaine esterase / hiCE (Ki = 23 nM), and human coagulation factor XII (Ki = 23.4 nM at pH 7.4, 25 °C). Critically, the benzil chemotype as a class demonstrates no inhibitory activity toward human acetylcholinesterase (hAChE) or butyrylcholinesterase (BuChE) at concentrations up to 50 µM, providing a selectivity window exceeding 2,000-fold for CEs over these evolutionarily related serine hydrolases.

Enzyme inhibition Carboxylesterase Drug metabolism modulation

Regiochemical Specificity – 3,5-Difluoro Substitution Pattern as a Determinant of Inhibitory Potency

Comprehensive SAR analysis across 31 benzil analogues demonstrates that the ethane-1,2-dione core is essential for inhibition, but potency is critically dependent on the presence of, and the specific substitution pattern within, the benzene ring. 3D-QSAR models built for three mammalian CEs yielded excellent correlations between observed and predicted Ki values (r² > 0.91, cross-validated q² = 0.9), confirming that the 3,5-difluoro configuration occupies a defined pharmacophoric space distinct from other difluoro regioisomers such as 2,4-difluoro, 2,5-difluoro, and 3,4-difluoro congeners. The compound (designated compound 12 in the study) was synthesized in 74% yield with a melting point of 135–137 °C as a yellow solid.

Structure–activity relationship Fluorine chemistry Regioisomer comparison

High-Confidence Application Scenarios for 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione Derived from Quantitative Evidence


Crystal Engineering and Solid-State Materials Design Using Orthorhombically Packed Fluorinated α-Diketones

The orthorhombic Pbcn packing and C—H⋯F contact network of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione differentiate it from trigonal benzil and monoclinic analogues. Researchers designing co-crystals, halogen-bonded assemblies, or materials whose thermal expansion and mechanical anisotropy depend on crystal symmetry should select this specific compound for its predictable orthorhombic lattice and structure-directing fluorine-mediated supramolecular interactions, which are absent in non-fluorinated or mono-fluorinated benzils.

Precursor for Hexabenzocoronene Synthesis Requiring Defined Torsional Pre-Organization

The 7.55° C5–C6–C7–O1 torsion angle of this compound—significantly larger than that of benzil (3.80°)—provides a specific geometric pre-organization that influences Diels–Alder cycloaddition regioselectivity in the preparation of hexa-peri-hexabenzocoronene (HBC) and related nanographene precursors. Synthetic chemists requiring reproducible access to HBC derivatives with controlled edge topology should preferentially procure the 3,5-difluoro-substituted diketone, as the torsional deviation directly affects the diastereoselectivity of the key benzannulation step.

Pharmacological Modulation of Carboxylesterase-Mediated Drug Metabolism Without Cholinergic Interference

With nanomolar Ki values against three mammalian CE isoforms (rabbit CE1: 17.5 nM; human iCE: 23 nM; human Factor XII: 23.4 nM) and a class-level selectivity exceeding 2,000-fold over acetylcholinesterase and butyrylcholinesterase, this compound is a validated tool for ex vivo and in vivo studies requiring CE inhibition without off-target cholinergic effects. Applications include amelioration of irinotecan (CPT-11)-induced delayed diarrhea via intestinal CE inhibition, and modulation of cocaine and heroin metabolism. Procurement of this specific 3,5-difluoro regioisomer is essential because the validated 3D-QSAR model (r² > 0.91, q² = 0.9) confirms that alternative difluoro substitution patterns produce different Ki values and altered isoform selectivity profiles.

Polymer Synthesis for Organic Photovoltaics and Gas Chromatography Stationary Phases

Literature precedent establishes that 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione has been employed as a monomer or precursor in the synthesis of polymers studied for photovoltaic applications and as a building block for gas chromatography stationary phases. The electron-withdrawing effect of the four fluorine atoms at the 3,5-positions lowers the LUMO energy of the diketone relative to non-fluorinated benzil, which can alter electron-accepting properties in donor–acceptor copolymers. Researchers procuring this compound for optoelectronic polymer synthesis benefit from the documented synthetic precedent and the defined solid-state geometry that ensures batch-to-batch reproducibility in polymerization reactions.

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